molecular formula C25H25N5O3 B2513865 6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 896300-79-1

6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

Cat. No. B2513865
CAS RN: 896300-79-1
M. Wt: 443.507
InChI Key: ZPSOVMAJVINGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C25H25N5O3 and its molecular weight is 443.507. The purity is usually 95%.
BenchChem offers high-quality 6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities of Schiff Base, Hydrazone, and Oxime Derivatives

The synthesis of Schiff base, hydrazone, and oxime derivatives of curcumin is explored to improve its medicinal and biological properties. These compounds, along with their metal complexes, show enhanced potency in various biological activities (Omidi & Kakanejadifard, 2020).

High-Performance Thin-Layer Chromatography for Drug Determination

A validated high-performance thin-layer chromatography (HPTLC) method was developed to determine linagliptin, an enzyme inhibitor used for diabetes treatment, highlighting the importance of specific assay methods for drug development (Rode & Tajne, 2021).

Novel Synthesis of Omeprazole and Pharmaceutical Impurities

This review discusses novel synthesis methods for omeprazole and its pharmaceutical impurities, emphasizing the significance of synthesizing impurities for further studies in drug development (Saini et al., 2019).

PTP 1B Inhibitors Based on 2,4-Thiazolidinediones

The review covers the development of 2,4-thiazolidinedione-based inhibitors for PTP 1B, which plays a role in insulin signaling, demonstrating the therapeutic potential of targeted molecular design in treating diseases like Type 2 diabetes mellitus (Verma et al., 2019).

Analysis of Heterocyclic Aromatic Amines in Food and Biological Matrices

The review focuses on the analysis of heterocyclic aromatic amines, like PhIP, and their metabolites in various matrices, underlining the importance of analytical techniques in understanding the biological effects and exposures of potentially carcinogenic compounds (Teunissen et al., 2010).

Medicinal Perspectives of Mannich Bases of Benzimidazole Derivatives

Benzimidazole derivatives, including those synthesized through Mannich reactions, are highlighted for their broad pharmacological activities, indicating the utility of such scaffolds in developing new therapeutic agents with diverse biological activities (Vasuki et al., 2021).

properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-16-7-5-6-8-19(16)15-30-23(31)21-22(27(3)25(30)32)26-24-28(17(2)13-29(21)24)14-18-9-11-20(33-4)12-10-18/h5-13H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSOVMAJVINGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C=C(N4CC5=CC=C(C=C5)OC)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

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